Spongouridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Antiviral Activity

One of the most actively explored areas of spongouridine research is its potential antiviral properties. Studies have shown that spongouridine exhibits inhibitory effects against certain viruses, including herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV) []. These viruses can cause a range of health problems, and the development of new antiviral therapies is an ongoing pursuit. The mechanism by which spongouridine may inhibit viral replication is still under investigation, but it is thought to involve interfering with the viral DNA synthesis process [].

Studies on Cellular Processes

Spongouridine has also been investigated for its potential effects on various cellular processes. Some studies suggest that spongouridine may influence cell proliferation and differentiation, which are fundamental processes for growth and development []. Additionally, research has explored the potential role of spongouridine in modulating cell signaling pathways, which play a crucial role in regulating cellular functions [].

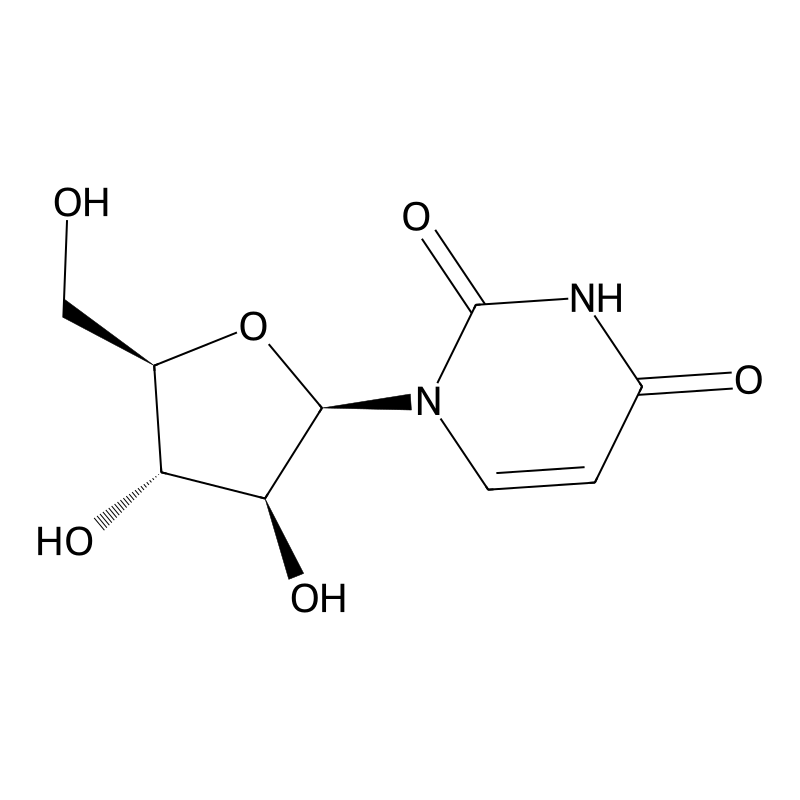

Spongouridine is a marine nucleoside derived from the Caribbean sponge Tectitethya crypta (formerly known as Cryptotheca crypta). It is structurally related to other nucleosides such as spongothymidine and has garnered attention for its potential antiviral properties. The chemical structure of spongouridine consists of a ribofuranose sugar linked to a uracil base, making it a key component in the study of marine-derived pharmaceuticals .

Spongouridine itself doesn't have a well-defined mechanism of action. However, its significance lies in its role as a precursor for synthetic nucleoside analogs that target specific pathways in viruses or cancer cells []. These analogs can mimic the natural building blocks of DNA or RNA, disrupting viral replication or interfering with the growth and proliferation of cancer cells. The specific mechanism of action depends on the modifications made to the spongouridine structure.

Examples:

- Vidarabine (Ara-A): An antiviral drug derived from spongouridine, which inhibits viral replication by interfering with viral DNA synthesis.

- Cytarabine: An anticancer drug developed from spongouridine analogs, which disrupts DNA synthesis in rapidly dividing cancer cells.

Spongouridine exhibits weak antiviral activity, particularly against herpes simplex virus type 1, although it is less potent than its synthetic analogue, vidarabine (Ara-A). Vidarabine is known for its ability to inhibit viral DNA synthesis by converting into adenine arabinoside triphosphate, which subsequently inhibits viral DNA polymerase. While spongouridine itself has not been extensively studied for biological activity, its derivatives and analogues have shown significant promise in antiviral applications .

The synthesis of spongouridine can be achieved through various methods. It has been isolated from marine sponges and can also be synthesized chemically or through biotechnological means. The biosynthesis pathway likely involves the direct epimerization of the C-2′ hydroxy group of adenosine or related compounds. Additionally, spongouridine serves as a starting material for synthesizing more complex nucleosides like spongoadenosine .

Spongouridine and its derivatives have potential applications in antiviral therapy. The compound has been explored for its role in developing antiviral drugs targeting herpes and other viral infections. Its structural similarity to other nucleosides makes it a candidate for further research in drug design and development . Moreover, spongouridine's role in the synthesis of other bioactive compounds underlines its importance in pharmaceutical chemistry.

Research on spongouridine's interactions primarily focuses on its enzymatic cleavage and subsequent biological activities. Interaction studies suggest that while spongouridine itself may have limited direct antiviral effects, it plays a crucial role in synthesizing more potent analogues that demonstrate significant antiviral properties. Further studies are needed to elucidate the precise mechanisms of action and interactions with viral targets .

Spongouridine shares structural similarities with several other nucleosides derived from marine sources. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Relation | Biological Activity | Source |

|---|---|---|---|

| Spongothymidine | Similar nucleoside | Antiviral activity against herpes viruses | Tectitethya crypta |

| Vidarabine (Ara-A) | Synthetic analogue | Strong antiviral activity | Synthetic |

| Aplysidine | Nucleoside derivative | Antiviral and anti-cancer properties | Aplysina species |

| 2′-Deoxyspongosine | Related deoxynucleoside | Antiviral activity | Various marine sponges |

Spongouridine's uniqueness lies in its specific structure and the potential for further modification to enhance biological activity compared to other similar compounds. Its role as a precursor in synthesizing more potent derivatives adds to its significance in medicinal chemistry .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Dates

18F-FMAU PET/CT in a Patient With Suspected Prostate Cancer. Clin Nucl Med. 2018

Jul;43(7):e245-e246. doi: 10.1097/RLU.0000000000002123. PubMed PMID: 29742600; PubMed Central PMCID: PMC5980759.

2: Alauddin MM. Journey of 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU): from Antiviral Drug to PET Imaging Agent. Curr Med Chem. 2018;25(16):1867-1878. doi: 10.2174/0929867325666171129125217. PubMed PMID: 29189119.

3: Park SH, Park KS, Kim NH, Cho JY, Koh MS, Lee JH. Clevudine Induced Mitochondrial Myopathy. J Korean Med Sci. 2017 Nov;32(11):1857-1860. doi: 10.3346/jkms.2017.32.11.1857. PubMed PMID: 28960041; PubMed Central PMCID: PMC5639069.

4: He L, Liu X, Zhao Y, Zhang S, Jiang Y, Wang X, Yang Z. Efficacy of Nucleot(s)ide Analogs Therapy in Patients with Unresectable HBV-Related Hepatocellular Carcinoma: A Systematic Review and Meta-Analysis. Dis Markers. 2017;2017:7075935. doi: 10.1155/2017/7075935. Epub 2017 Mar 15. Review. PubMed PMID: 28396612; PubMed Central PMCID: PMC5370486.

5: Vaishampayan UN, Tehrani OS, Lawhorn-Crews JM, Heilbrun LK, Dobson K, Smith D, Dickow B, Shields AF. A Pilot Trial Evaluating Zoledronic Acid Induced Changes in [(18)F]FMAU-Positron Emission Tomography Imaging of Bone Metastases in Prostate Cancer. Mol Imaging Biol. 2017 Dec;19(6):810-816. doi: 10.1007/s11307-017-1057-y. PubMed PMID: 28289967.

6: Jadvar H, Park R, Yap LP, Chen K, Hughes L, Conti P. Effect of Androgen on Normal Biodistribution of [(18)F]-2'-Fluoro-5-methyl-1-beta-D-arabinofuranosyluracil (18F-FMAU) in Athymic

Non-tumor-bearing Male Mice. Anticancer Res. 2017 Feb;37(2):475-479. PubMed PMID: 28179292; PubMed Central PMCID: PMC5404414.

7: Najjar AM, Manuri PR, Olivares S, Flores L 2nd, Mi T, Huls H, Shpall EJ, Champlin RE, Turkman N, Paolillo V, Roszik J, Rabinovich B, Lee DA, Alauddin M, Gelovani J, Cooper LJ. Imaging of Sleeping Beauty-Modified CD19-Specific T Cells

Expressing HSV1-Thymidine Kinase by Positron Emission Tomography. Mol Imaging Biol. 2016 Dec;18(6):838-848. PubMed PMID: 27246312; PubMed Central PMCID: PMC5096958.

8: McHugh CI, Lawhorn-Crews JM, Modi D, Douglas KA, Jones SK, Mangner TJ, Collins JM, Shields AF. Effects of capecitabine treatment on the uptake of thymidine analogs using exploratory PET imaging agents: (18)F-FAU, (18)F-FMAU, and (18)F-FLT. Cancer Imaging. 2016 Oct 17;16(1):34. PubMed PMID: 27751167; PubMed Central PMCID: PMC5067904.

9: Jadvar H. PET of Glucose Metabolism and Cellular Proliferation in Prostate Cancer. J Nucl Med. 2016 Oct;57(Suppl 3):25S-29S. Review. PubMed PMID: 27694167;

PubMed Central PMCID: PMC5093915.

10: Cho EY, Yim HJ, Jung YK, Suh SJ, Seo YS, Kim JH, Kim HS, Lee SH, Ahn SH, Lee

JI, Jeong SH, Kim JW, Lee JW, Kim IH, Kim HS, Park SJ, Lee JM, Hwang SG; Antiviral Resistance Study Group. Management of Clevudine-Resistant Chronic Hepatitis B: A Multicenter Cohort Study. Gut Liver. 2017 Jan 15;11(1):129-135. doi: 10.5009/gnl15597. PubMed PMID: 27538443; PubMed Central PMCID: PMC5221870.

11: Jadvar H. Imaging Cellular Proliferation in Prostate Cancer with Positron Emission Tomography. Asia Ocean J Nucl Med Biol. 2015 Summer;3(2):72-6. Review. PubMed PMID: 27408885; PubMed Central PMCID: PMC4937643.

12: Zhang XM, Zhang HH, McLeroth P, Berkowitz RD, Mont MA, Stabin MG, Siegel BA,

Alavi A, Barnett TM, Gelb J, Petit C, Spaltro J, Cho SY, Pomper MG, Conklin JJ, Bettegowda C, Saha S. [(124)I]FIAU: Human dosimetry and infection imaging in patients with suspected prosthetic joint infection. Nucl Med Biol. 2016 May;43(5):273-9. doi: 10.1016/j.nucmedbio.2016.01.004. Epub 2016 Feb 2. PubMed PMID: 27150029.

13: Bell CC, Hendriks DF, Moro SM, Ellis E, Walsh J, Renblom A, Fredriksson Puigvert L, Dankers AC, Jacobs F, Snoeys J, Sison-Young RL, Jenkins RE, Nordling

Å, Mkrtchian S, Park BK, Kitteringham NR, Goldring CE, Lauschke VM, Ingelman-Sundberg M. Characterization of primary human hepatocyte spheroids as a

model system for drug-induced liver injury, liver function and disease. Sci Rep.

2016 May 4;6:25187. doi: 10.1038/srep25187. PubMed PMID: 27143246; PubMed Central PMCID: PMC4855186.

14: Li J, Kim S, Shields AF, Douglas KA, McHugh CI, Lawhorn-Crews JM, Wu J, Mangner TJ, LoRusso PM. Integrating Dynamic Positron Emission Tomography and Conventional Pharmacokinetic Studies to Delineate Plasma and Tumor Pharmacokinetics of FAU, a Prodrug Bioactivated by Thymidylate Synthase. J Clin Pharmacol. 2016 Nov;56(11):1433-1447. doi: 10.1002/jcph.751. PubMed PMID: 27095537; PubMed Central PMCID: PMC5584379.

15: Wang D, Xiao Q, Yang W, Qian W, Yang J. HPLC-MS/MS method for the simultaneous determination of MB07133 and its metabolites, cytarabine and arabinofuranosyluracil, in rat plasma. J Pharm Biomed Anal. 2016 Feb 20;120:228-34. doi: 10.1016/j.jpba.2015.12.049. Epub 2015 Dec 29. PubMed PMID: 26760240.

16: Yang FY, Chang WY, Lin WT, Hwang JJ, Chien YC, Wang HE, Tsai ML. Focused ultrasound enhanced molecular imaging and gene therapy for multifusion reporter gene in glioma-bearing rat model. Oncotarget. 2015 Nov 3;6(34):36260-8. doi: 10.18632/oncotarget.5389. PubMed PMID: 26429860; PubMed Central PMCID: PMC4742175.

17: Hyo Kim L, Sub Cheong H, Koh Y, Ahn KS, Lee C, Kim HL, Doo Shin H, Yoon SS. Cytidine deaminase polymorphisms and worse treatment response in normal karyotype AML. J Hum Genet. 2015 Dec;60(12):749-54. doi: 10.1038/jhg.2015.105. Epub 2015 Sep 10. PubMed PMID: 26354033.

18: Bombardieri E, Setti L, Kirienko M, Antunovic L, Guglielmo P, Ciocia G. Which metabolic imaging, besides bone scan with 99mTc-phosphonates, for detecting and evaluating bone metastases in prostatic cancer patients? An open discussion. Q J

Nucl Med Mol Imaging. 2015 Dec;59(4):381-99. Epub 2015 Sep 3. Review. PubMed PMID: 26337240.

19: Ahn SH, Kim DH, Lee AR, Kim BK, Park YK, Park ES, Ahn SH, Shin GC, Park S, Kang HS, Rhee JK, Yang SI, Chong Y, Kim KH. Substitution at rt269 in Hepatitis B

Virus Polymerase Is a Compensatory Mutation Associated with Multi-Drug Resistance. PLoS One. 2015 Aug 31;10(8):e0136728. doi: 10.1371/journal.pone.0136728. eCollection 2015. PubMed PMID: 26322642; PubMed Central PMCID: PMC4556173.

20: Moroz MA, Zhang H, Lee J, Moroz E, Zurita J, Shenker L, Serganova I, Blasberg R, Ponomarev V. Comparative Analysis of T Cell Imaging with Human Nuclear Reporter Genes. J Nucl Med. 2015 Jul;56(7):1055-60. doi: 10.2967/jnumed.115.159855. Epub 2015 May 29. PubMed PMID: 26025962; PubMed Central PMCID: PMC4511596.